
N-Nitrosoanatabine
概要
説明
N-Nitrosoanatabine is an organic compound with the molecular formula C10H11N3O. It belongs to the class of tobacco-specific nitrosamines, which are known carcinogens found in tobacco and tobacco smoke . This compound is formed through the nitrosation of anatabine, an alkaloid present in tobacco .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitrosoanatabine is typically synthesized through the nitrosation of anatabine. This process involves the reaction of anatabine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction is generally carried out under acidic conditions to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of anatabine with nitrosating agents in a suitable solvent under monitored conditions to ensure the purity and yield of the product .
化学反応の分析
Types of Reactions
N-Nitrosoanatabine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert this compound back to anatabine or other related compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different nitroso derivatives, reduced forms of anatabine, and substituted anatabine compounds .
科学的研究の応用
Analytical Applications
N-Nitrosoanatabine is primarily utilized as an analytical reference standard in various studies aimed at quantifying nitrosamines in biological and environmental samples. Its applications include:
- Quantification in Biological Samples : NAT is used as a reference standard for the quantification of nitrosamines in human urine samples. Techniques such as solid-phase extraction (SPE) followed by liquid chromatography coupled with mass spectrometry (LC-MS) are employed to detect and measure NAT levels accurately .
- Analysis in Tobacco Products : It serves as a standard for analyzing tobacco products, including moist snuff and chewing tobacco, where it is detected alongside other nitrosamines like N′-nitrosonornicotine (NNN). The enantiomeric composition of NAT has been studied using chiral gas chromatography, revealing significant proportions of its (S)-enantiomer in various tobacco forms .
Toxicological Research
This compound has been investigated for its toxicological implications, particularly concerning its carcinogenic potential:
- Carcinogenicity Studies : Research indicates that NAT is part of a broader class of TSNAs, which are known to be systemic organ-specific carcinogens. Studies have demonstrated that NAT can induce tumors in laboratory animals, necessitating further investigation into its metabolic pathways and tissue distribution .
- Structure-Activity Relationships : Understanding the structure-activity relationships of NAT compared to other TSNAs is crucial for assessing human risk. This includes examining how its chemical structure influences its carcinogenic potency and metabolic activation .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's effects and applications:
Regulatory Considerations
The presence of N-nitrosamines, including NAT, in pharmaceuticals has prompted regulatory scrutiny due to their potential carcinogenic effects. The FDA and EMA have established guidelines for managing nitrosamine impurities in medications, highlighting the need for ongoing research into their safety profiles .
作用機序
N-Nitrosoanatabine exerts its effects primarily through its interaction with DNA, leading to mutations and carcinogenesis. The nitroso group in this compound can form adducts with DNA bases, causing mutations that can lead to cancer . The molecular targets include various DNA repair enzymes and pathways involved in maintaining genomic integrity .
類似化合物との比較
Similar Compounds
- N-Nitrosonornicotine (NNN)
- N-Nitrosoanabasine (NAB)
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Uniqueness
N-Nitrosoanatabine is unique among these compounds due to its specific formation from anatabine and its distinct chemical properties. While all these compounds are tobacco-specific nitrosamines and share similar carcinogenic properties, this compound’s formation and specific interactions with biological molecules set it apart .
生物活性
N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This article explores the biological activity of NAT, including its metabolic pathways, carcinogenic potential, and interactions with other compounds.
Overview of this compound
NAT is formed through the nitrosation of anatabine, a minor alkaloid found in tobacco. It is one of several TSNAs that are prevalent in tobacco products and smoke. The biological activity of NAT is primarily linked to its potential carcinogenic effects, which have been studied in various experimental models.
The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP2A13, which plays a crucial role in its bioactivation. Studies have shown that NAT can inhibit the metabolism of other potent TSNAs like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), suggesting a complex interplay among tobacco-specific nitrosamines during metabolic activation .
Table 1: Comparison of TSNA Metabolic Pathways
TSNA | Metabolizing Enzyme | Key Metabolites | Carcinogenic Potential |
---|---|---|---|
NNK | CYP2A13 | NNAL, NNN | High |
NNN | CYP2A6 | Various metabolites | High |
NAT | CYP2A13 | Unknown | Low |
Carcinogenic Potential
The carcinogenic potential of NAT has been assessed through various studies. While NAT is structurally similar to other more potent TSNAs, evidence suggests that it exhibits lower carcinogenic activity in rodent models. For example, studies indicate that NAT does not induce tumors in rats when administered at doses comparable to those used for other TSNAs like NNN and NNK . However, it has been shown to enhance the carcinogenic effects of other agents when combined with viral infections such as the herpes simplex virus (HSV), indicating a possible synergistic effect .
Case Studies and Experimental Findings
Several case studies have examined the role of NAT in tobacco-related diseases:
- Synergistic Effects with HSV : Research demonstrated that co-exposure to NAT and HSV significantly increased cell transformation rates compared to exposure to either agent alone. This suggests that while NAT may not be highly carcinogenic on its own, it can contribute to cancer risk when combined with other factors .
- In Vivo Studies : In rodent models, NAT has been shown to produce DNA adducts, which are critical indicators of potential carcinogenicity. However, the incidence of tumors directly attributable to NAT remains low compared to other TSNAs .
- Human Exposure Studies : Epidemiological studies have linked higher levels of TSNAs, including NAT, to increased cancer risk among smokeless tobacco users. However, the specific contribution of NAT alone remains unclear due to the presence of multiple nitrosamines in tobacco products .
特性
IUPAC Name |
3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868005 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-16-1 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887407-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。